molecular formula C23H23N5O4 B2783070 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide CAS No. 1105213-36-2

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B2783070
CAS No.: 1105213-36-2
M. Wt: 433.468
InChI Key: WRQKRBLVGAAJNI-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a methoxyphenyl group and a piperidine ring substituted with a nitrophenyl group, connected through a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The piperidine ring is then synthesized separately and functionalized with the nitrophenyl group. Finally, the two moieties are connected via a carboxamide linkage using amide coupling reagents such as EDCI or HATU under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-aminophenyl)piperidine-3-carboxamide
  • 1-[6-(4-hydroxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide
  • 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxylate

Uniqueness

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-20-10-4-16(5-11-20)21-12-13-22(26-25-21)27-14-2-3-17(15-27)23(29)24-18-6-8-19(9-7-18)28(30)31/h4-13,17H,2-3,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKRBLVGAAJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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